Nolasiban Nolasiban Nolasiban is under investigation in clinical trial NCT03081208 (Phase 3 Placebo Controlled Study of Nolasiban to Improve Pregnancy Rates in Women Undergoing IVF/ICSI).
Brand Name: Vulcanchem
CAS No.: 1477482-19-1
VCID: VC0527381
InChI: InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1
SMILES: CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

Nolasiban

CAS No.: 1477482-19-1

Cat. No.: VC0527381

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nolasiban - 1477482-19-1

Specification

CAS No. 1477482-19-1
Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name [(2S,4Z)-2-(hydroxymethyl)-4-methoxyiminopyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone
Standard InChI InChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1
Standard InChI Key OLUJSZLBWZWGJT-HGBKYHTQSA-N
Isomeric SMILES CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3C/C(=N\OC)/C[C@H]3CO
SMILES CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO
Canonical SMILES CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO
Appearance Solid powder

Introduction

Overview and Pharmacological Properties

Nolasiban is an orally active oxytocin receptor antagonist specifically developed to enhance the efficiency of assisted reproductive technologies. It functions as a competitive and reversible antagonist at the oxytocin receptor with a Ki value of 52 nM, demonstrating significant selectivity over related vasopressin receptors V1a, V1b, and V2 . The compound's development was based on the rationale that by blocking oxytocin receptors, it could inhibit uterine contractions that might interfere with embryo implantation during in-vitro fertilization procedures.

In preclinical studies, nolasiban demonstrated the ability to inhibit both spontaneous and oxytocin-induced uterine contractions in both in vivo models and in vitro laboratory settings . This pharmacological action was considered potentially beneficial for improving embryo implantation rates during assisted reproduction by creating a more favorable uterine environment during the critical implantation window.

Mechanism of Action

The primary mechanism of action of nolasiban centers on its antagonism of the oxytocin receptor. Oxytocin is a hormone that stimulates uterine contractions by binding to its receptors in the myometrium. By competitively binding to these receptors, nolasiban prevents oxytocin from exerting its contractile effects on the uterus .

This mechanism is particularly relevant in the context of embryo transfer during in-vitro fertilization procedures. Increased uterine contractility during and after embryo transfer has been associated with reduced implantation rates. By inhibiting these contractions, nolasiban was hypothesized to create a more receptive uterine environment for embryo implantation, potentially increasing pregnancy rates .

A dedicated mechanism of action study was conducted to investigate nolasiban's effects on uterine contractions, endometrial perfusion, and endometrial gene expression. This randomized, double-blind, parallel-group study enrolled 45 healthy pre-menopausal women who received either placebo, 900 mg, or 1800 mg of nolasiban on the day corresponding to blastocyst transfer . Ultrasonographic measurements of uterine contractions were performed to assess the compound's effects on uterine activity.

Pharmacokinetic Profile

The pharmacokinetic properties of nolasiban have been characterized in phase 1 clinical studies. Following oral administration in a fasted state, nolasiban demonstrated rapid absorption, with plasma concentrations detectable from the first sampling time point at 0.5 hours post-dose . The time to maximum concentration (Tmax) ranged between 2 and 8 hours post-dose across study participants.

Detailed pharmacokinetic parameters from a single-dose study are presented in Table 1:

Nolasiban dosage, mgMean Cmax, ng/mL (± SD)Maximum individual Cmax, ng/mLMedian Tmax (hours)AUC 0–24 h, ng/mL (± SD)
9003754.6 ± 815.960803.945,418.8 ± 7957.9
18007692.0 ± 1640.810,5004.0103,718.4 ± 18,990.8

Table 1: Pharmacokinetic parameters following single oral doses of nolasiban in healthy female volunteers

The pharmacokinetic data revealed several notable characteristics of nolasiban:

Clinical Development Program

The clinical development program for nolasiban was conducted by ObsEva SA, a biopharmaceutical company focused on women's reproductive health. ObsEva licensed nolasiban from Merck in 2013 and held exclusive global commercialization rights to the compound .

The development program included several clinical trials designed to evaluate the efficacy and safety of nolasiban in improving pregnancy rates following embryo transfer in in-vitro fertilization procedures. The most advanced of these was the IMPLANT 4 trial, a phase 3 confirmatory study conducted in Europe .

Prior to IMPLANT 4, earlier phase clinical trials had suggested potential benefits of nolasiban in assisted reproduction, leading to the advancement of the compound into the confirmatory phase 3 program. Additionally, the FDA had cleared ObsEva to conduct a phase 3 IMPLANT 3 trial in the United States, indicating regulatory support for the continued clinical evaluation of the compound .

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